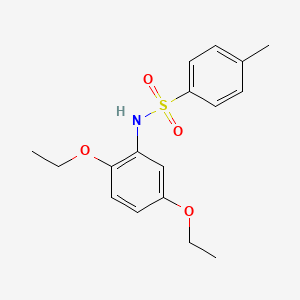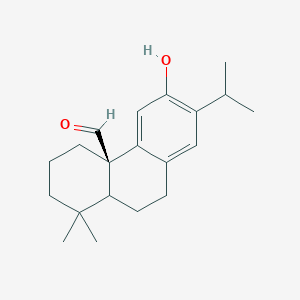
(3-((3-Ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-il)(7-metoxibenzofurano-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a benzofuran ring. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Las 1,2,4-oxadiazoles juegan un papel crucial en el descubrimiento de fármacos. La estructura de este compuesto contiene el motivo 1,2,4-oxadiazol, que se encuentra en muchos fármacos experimentales, de investigación y comercializados. Ejemplos incluyen ataluren, naldemedine y amenamevir . Los investigadores exploran su potencial como andamiaje para nuevos agentes farmacéuticos.
Agentes Antiinfecciosos
Los estudios han investigado las propiedades antiinfecciosas de las 1,2,4-oxadiazoles. Estos compuestos exhiben una actividad prometedora contra patógenos bacterianos, fúngicos y virales. Los investigadores han sintetizado derivados y evaluado su eficacia en la lucha contra las infecciones .
Actividad Anticancerígena
La bioactividad del compuesto se extiende a la investigación del cáncer. Algunos derivados de 1,2,4-oxadiazoles han demostrado efectos anticancerígenos. Por ejemplo, ciertos derivados fueron más potentes que la ampicilina para inhibir el crecimiento bacteriano . Se están realizando investigaciones adicionales sobre sus mecanismos y potencial como agentes anticancerígenos.
Mecanismo De Acción
Target of Action
The primary target of the compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a group of proteins that provide structural support to tissues and organs .
Mode of Action
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone interacts with DDR1 by inhibiting its phosphorylation . This inhibition prevents the activation of DDR1, thereby modulating the downstream signaling pathways that are triggered upon DDR1 activation .
Biochemical Pathways
The inhibition of DDR1 by (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone affects various biochemical pathways. DDR1 is involved in the regulation of cell growth, differentiation, migration, and extracellular matrix remodeling . By inhibiting DDR1, the compound can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound has been described as having excellent kinome selectivity, a clean in vitro safety profile, and favorable pharmacokinetic and physicochemical properties . These characteristics suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone’s action are related to its inhibition of DDR1. By preventing DDR1 activation, the compound can modulate cellular processes such as cell growth and migration . This could potentially lead to therapeutic effects in diseases where DDR1 signaling is dysregulated .
Análisis Bioquímico
Biochemical Properties
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has been shown to interact with the Discoidin Domain Receptor 1 (DDR1) in biochemical reactions . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix . The compound acts as an inhibitor of DDR1, modulating its phosphorylation and preventing collagen-induced activation of renal epithelial cells expressing DDR1 .
Cellular Effects
In terms of cellular effects, the compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that express DDR1 .
Molecular Mechanism
The molecular mechanism of action of the compound involves inhibiting the phosphorylation of DDR1 . This inhibition prevents the collagen-induced activation of DDR1, thereby modulating cellular responses to the extracellular matrix .
Temporal Effects in Laboratory Settings
The compound has been shown to have a potent inhibitory effect on DDR1, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models have not been fully explored. The compound has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome, suggesting potential therapeutic applications .
Metabolic Pathways
Given its interaction with DDR1, it may be involved in pathways related to collagen metabolism and the response to the extracellular matrix .
Transport and Distribution
Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed .
Subcellular Localization
Given its interaction with DDR1, it may be localized to areas of the cell where DDR1 is expressed .
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15-11-17(27-19(15)16)21(25)24-9-3-4-13(12-24)10-18-22-20(23-28-18)14-7-8-14/h2,5-6,11,13-14H,3-4,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFAVXOAKAPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)


![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2386909.png)
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(dimethylamino)pyridazin-3-yl]methanone](/img/structure/B2386916.png)